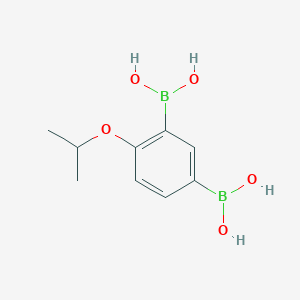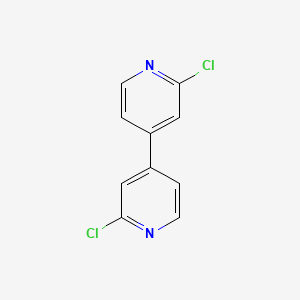
Trihexylsilane
Overview
Description
Trihexylsilane is an organosilicon compound with the chemical formula C18H40Si . It is a trialkylsilane, characterized by the presence of three hexyl groups attached to a silicon atom. This compound is known for its utility in organic synthesis, particularly as a reducing agent and in hydrosilylation reactions. This compound is a colorless liquid with a boiling point of approximately 160.5-161°C and a density of 0.799 g/mL at 25°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trihexylsilane can be synthesized through the hydrosilylation of hexene with trichlorosilane, followed by reduction. The general reaction involves the addition of hexene to trichlorosilane in the presence of a platinum catalyst, resulting in the formation of trihexylchlorosilane. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Trihexylsilane undergoes various types of chemical reactions, including:
Reduction: this compound acts as a reducing agent in organic synthesis.
Oxidation: this compound can be oxidized to form silanols or other silicon-containing compounds.
Common Reagents and Conditions:
Reduction: Common reagents include lithium aluminum hydride and borane.
Hydrosilylation: Platinum or rhodium catalysts are often used to facilitate the reaction.
Major Products Formed:
Reduction: Alcohols and hydrocarbons.
Hydrosilylation: Organosilicon compounds.
Oxidation: Silanols and other oxidized silicon compounds.
Scientific Research Applications
Mechanism of Action
The mechanism by which trihexylsilane exerts its effects is primarily through its ability to donate hydrogen atoms in reduction reactions and to form silicon-carbon bonds in hydrosilylation reactions. The silicon-hydrogen bond in this compound is relatively weak, making it a good source of hydrogen atoms for reduction reactions. In hydrosilylation, the silicon-hydrogen bond adds across the double or triple bonds of unsaturated organic compounds, forming new silicon-carbon bonds .
Molecular Targets and Pathways:
Reduction Reactions: this compound targets carbonyl groups in aldehydes and ketones, reducing them to alcohols.
Hydrosilylation Reactions: It targets alkenes and alkynes, adding across the unsaturated bonds to form organosilicon compounds.
Comparison with Similar Compounds
Triethylsilane: Has a lower boiling point and is often used in similar reduction and hydrosilylation reactions.
Triphenylsilane: Has a higher boiling point and is used in more specialized applications due to its bulkier structure.
Tris(trimethylsilyl)silane: Known for its use in radical-based reactions and polymerizations.
Uniqueness of Trihexylsilane: this compound is unique due to its longer alkyl chains, which provide different solubility and reactivity characteristics compared to shorter-chain silanes. This makes it particularly useful in applications where longer alkyl chains are desired for solubility or steric reasons .
Properties
InChI |
InChI=1S/C18H39Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPSHPOFLYFIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](CCCCCC)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883913 | |
| Record name | Silane, trihexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2929-52-4 | |
| Record name | Trihexylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trihexylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, trihexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trihexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihexylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIHEXYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR09XWK386 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you explain the unusual hydrogen bonding behavior of trihexylsilane observed in the research?
A1: While typically considered non-polar, this compound exhibits an interesting interaction with perfluoro-tert-butanol. Research suggests a weak hydrogen bond forms between the silicon-hydrogen (Si-H) group of this compound and the hydroxyl group (HO) of perfluoro-tert-butanol. [] This interaction, though weak, was experimentally observed with an association constant of approximately 0.8 M(-1) in cyclohexane. [] Computational analysis and NMR data further support the presence of this unusual Si-H···HO hydrogen bond. []
Q2: What is the role of this compound in palladium-catalyzed hydrofluorination reactions?
A2: this compound serves as a hydride source in palladium-catalyzed enantioselective hydrofluorination reactions. [] In these reactions, a chiral palladium(II) catalyst, containing a sulfoxide phosphine (SOP) ligand and a triarylphosphine ligand, facilitates the addition of fluorine and hydrogen across the double bond of alkenylarenes. [] this compound provides the hydride (H-) necessary for this transformation, enabling the formation of chiral benzyl fluorides with high enantioselectivity. []
Q3: How is this compound used in gold nanoparticle synthesis?
A3: this compound plays a crucial role in stabilizing gold nanoparticles formed via the reduction of ionic gold salts. [] Specifically, the reversible ionic nature of silylamine systems like 3-(aminopropyl)this compound (THSA) is exploited. [] The system acts as a surfactant when the amine group reacts with CO2 to form an ionic ammonium carbamate, stabilizing the gold nanoparticles. [] Removal of CO2 reverts the system to its neutral, non-surface active form, allowing for facile deposition of the synthesized gold nanoparticles onto solid supports. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)

![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)



![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)


